Methyl (2-acetyl-4-bromophenoxy)acetate

Overview

Description

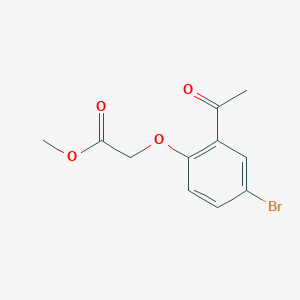

“Methyl (2-acetyl-4-bromophenoxy)acetate” is a chemical compound with the empirical formula C9H9BrO3 . It is a solid substance .

Synthesis Analysis

The synthesis of “Methyl (2-acetyl-4-bromophenoxy)acetate” involves the reaction of l-(3-bromo-4-hydroxyphenyl)ethanone with methyl 2-bromoacetate in the presence of potassium carbonate . The reaction mixture is stirred at room temperature for 18 hours . After the reaction, the solvent is removed in vacuo, and the residue is dissolved in EtOAc, washed by water and brine, dried (Na2SO4), filtered, and concentrated in vacuo to give the product .Molecular Structure Analysis

The molecular weight of “Methyl (2-acetyl-4-bromophenoxy)acetate” is 245.07 . The SMILES string representation of the molecule is O=C(OC)COC(C=C1)=CC=C1Br .Physical And Chemical Properties Analysis

“Methyl (2-acetyl-4-bromophenoxy)acetate” is a solid substance . The empirical formula is C9H9BrO3 and the molecular weight is 245.07 .Scientific Research Applications

Methanogenic Pathways and Stable Carbon Isotopic Signatures : Research on methanogenic pathways highlights the use of stable carbon isotopic signatures to quantify the contribution of acetate (from which methyl groups derive) in methane production. This has implications for understanding biogeochemical cycles and assessing the environmental impact of various chemical compounds, including possibly those similar to "Methyl (2-acetyl-4-bromophenoxy)acetate" (Conrad, 2005).

Advanced Oxidation Processes (AOPs) for Degradation of Pollutants : Studies on AOPs, including the degradation of acetaminophen, show the potential for chemical compounds to be broken down into less harmful by-products. This research can inform the development of remediation strategies for environmental pollutants, potentially including compounds like "Methyl (2-acetyl-4-bromophenoxy)acetate" (Qutob et al., 2022).

Fluorescent Chemosensors Based on Chemical Compounds : The development of chemosensors using specific chemical frameworks highlights the utility of certain compounds in detecting various analytes, suggesting potential research applications for "Methyl (2-acetyl-4-bromophenoxy)acetate" in creating sensitive and selective sensors for environmental or biological molecules (Roy, 2021).

Environmental Concentrations and Toxicology of Brominated Compounds : Research on brominated compounds, including their occurrence, environmental concentrations, toxicology, and the need for further study on their impact, could be relevant to understanding the environmental behavior and potential effects of "Methyl (2-acetyl-4-bromophenoxy)acetate" (Koch & Sures, 2018).

properties

IUPAC Name |

methyl 2-(2-acetyl-4-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(13)9-5-8(12)3-4-10(9)16-6-11(14)15-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTMZZAZFQGXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3154533.png)

![2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B3154565.png)

![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)

![{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)

![(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol](/img/structure/B3154589.png)